cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate
Description
Molecular Formula, Structure and Nomenclature
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate is represented by the molecular formula C₂₀H₁₆Cl₂N₄Ru·xH₂O, where x denotes the variable number of water molecules in the hydrated form. The dihydrate form (x=2) has the formula C₂₀H₂₀Cl₂N₄O₂Ru with a molecular weight of 520.38 g/mol. The compound exists exclusively as the chiral cis isomer with an octahedral coordination geometry around the central ruthenium(II) ion.
The structure features two bidentate 2,2'-bipyridine (bipy) ligands, each coordinating through two nitrogen atoms, and two chloride ions arranged in a cis configuration. The Ru-N bond distances typically range between 2.05-2.07 Å, while the Ru-Cl bonds are slightly longer. The complex possesses a distorted octahedral geometry due to the constraints imposed by the rigid bipyridine ligands.
The compound is known by several synonyms in scientific literature and commercial catalogs:
| Systematic Name | Common Names and Synonyms |
|---|---|
| cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) hydrate | cis-Bis-(2,2'-bipyridine)dichlororuthenium(II) hydrate |
| Ruthenium, bis(2,2'-bipyridine)dichloro-, hydrate | |
| Bis(2,2'-bipyridine)dichlororuthenium hydrate | |
| Bis(2,2'-bipyridyl)dichlororuthenium hydrate | |
| Di(2,2'-bipyridine)ruthenium dichloride hydrate |
Table 1: Nomenclature of this compound
The physical properties of the compound include:
| Property | Value |
|---|---|
| Appearance | Dark green diamagnetic solid/black powder |
| Molecular Weight | 520.38 g/mol (dihydrate) |
| Boiling Point | 475.2-493.3 °C |
| Exact Mass | 501.990107 g/mol (anhydrous basis) |
| Crystal System | Monoclinic |
Historical Context and Discovery
The synthesis and characterization of this compound is closely associated with the pioneering work of Sullivan and colleagues in 1978. Their seminal paper described what has become the most widely used procedure for preparing this compound, involving the reaction of ruthenium(III) chloride with 2,2'-bipyridine and lithium chloride in N,N-dimethylformamide (DMF) under reflux conditions.
Prior to Sullivan's work, the synthesis of ruthenium bipyridine complexes was achieved through various less efficient routes, including the "ruthenium blue solution" method. The Sullivan procedure represented a significant advancement in synthetic methodology, providing a more direct and higher-yielding route to this important precursor compound.
The discovery of this compound came during a period of growing interest in transition metal polypyridine complexes in the 1970s, particularly those of ruthenium, due to their interesting photophysical and electrochemical properties. The compound quickly became recognized as an important synthetic intermediate for accessing a wide range of ruthenium polypyridine complexes with tailored properties.
Over subsequent decades, variations of the original synthesis have been developed, including methods using carbohydrates as reducing agents, but the Sullivan procedure has remained the gold standard for preparing this versatile precursor.
Significance in Coordination Chemistry
This compound occupies a central position in coordination chemistry, particularly in the field of ruthenium polypyridine complexes. Its significance stems from several key factors:
Versatile Precursor Role : The compound serves as a crucial starting material for synthesizing a diverse range of ruthenium complexes through the substitution of the two chloride ligands. This synthetic versatility has enabled the development of numerous ruthenium compounds with applications spanning catalysis, photochemistry, and materials science.
Structural Template : The cis arrangement of the chloride ligands provides a specific geometric template that directs the stereochemistry of subsequent substitution reactions, allowing for controlled synthesis of complexes with defined spatial arrangements of ligands.
Electronic Properties : The ruthenium(II) center combined with the π-accepting bipyridine ligands creates a complex with interesting redox and photophysical properties, serving as a model system for understanding metal-ligand interactions in d⁶ octahedral complexes.
Chirality : The complex exists as a pair of enantiomers due to the cis arrangement of ligands around the octahedral metal center, making it relevant to studies of chirality in coordination compounds.
The importance of this compound extends beyond its direct applications, as it has contributed significantly to our fundamental understanding of coordination chemistry principles, including:
- Ligand field effects in d⁶ octahedral complexes
- Metal-to-ligand charge transfer (MLCT) phenomena
- Stereochemical control in octahedral metal complexes
- Synthetic methodologies in inorganic chemistry
Its role as a building block for more complex structures has made it indispensable in the development of functional materials based on ruthenium coordination chemistry.
Overview of Academic Research Trajectory
Research involving this compound has evolved considerably since its initial synthesis, spanning multiple disciplines and applications. The trajectory of academic research can be mapped across several key areas:
Early Research (1970s-1980s):
Initial studies focused on synthesis optimization, structural characterization, and basic reactivity patterns. The work of Sullivan and colleagues established the foundation for subsequent investigations by providing reliable synthetic routes and preliminary characterization data.
Synthetic Diversification (1980s-1990s):
This period saw the expansion of synthetic methodologies using this compound as a precursor to create a wide variety of mixed-ligand complexes. Research by various groups explored the substitution of chloride ligands with alternative donors, including other nitrogen heterocycles, phosphines, carbonyl groups, and anionic ligands.
Photophysical and Electrochemical Studies (1990s-2000s):
Significant research effort was directed toward understanding the photophysical and electrochemical properties of ruthenium bipyridine complexes derived from this precursor. These studies revealed important structure-property relationships that guided the design of new materials for applications in solar energy conversion and molecular electronics.
Applications Development (2000s-Present):
Recent research has increasingly focused on specific applications of ruthenium bipyridine complexes in various fields:
| Research Area | Key Developments |
|---|---|
| Photosensitizers | Development of ruthenium complexes for dye-sensitized solar cells and photocatalysis |
| Molecular Probes | Creation of luminescent sensors for biological analytes and environmental contaminants |
| Catalysis | Design of ruthenium catalysts for various organic transformations and water oxidation |
| Materials Science | Incorporation into polymers, nanoparticles, and surface-modified electrodes |
| Biomedical Applications | Investigation of anticancer properties and cellular imaging capabilities |
Table 3: Major research directions for ruthenium bipyridine complexes derived from this compound
Contemporary research continues to explore new derivatives and applications of this versatile compound. Recent studies have investigated its potential in:
- Modifying gold nanoparticles for selective luminescent detection of cysteine
- Designing photochromic molecular switches and self-assembling supramolecular systems
- Developing ruthenium dicarbonyl complexes with photoinduced carbon monoxide-release properties for potential therapeutic applications
- Creating new classes of ruthenium-based compounds with biological activity, including potential anticancer agents
Crystallographic studies continue to provide detailed structural insights into both the parent compound and its derivatives, enhancing our understanding of structure-property relationships and guiding rational design of new functional materials.
The research trajectory demonstrates the enduring significance of this compound as both a synthetic building block and a model system for fundamental studies in coordination chemistry, with applications continuing to expand into new interdisciplinary areas.
Properties
IUPAC Name |
dichlororuthenium;2-pyridin-2-ylpyridine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.2ClH.H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;2*1H;1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOQABVNRXVAKI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98014-14-3, 19542-80-4 | |
| Record name | cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-DICHLOROBIS(2,2'-BIPYRIDINE)RUTHENIUM(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and General Reaction Scheme
The synthesis of cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate typically involves:
- Ruthenium source: Ruthenium(III) chloride hydrate (RuCl3·xH2O) or ruthenium(II) chloride complexes.
- Ligand: 2,2'-bipyridine (bpy).
- Solvents: Dimethylformamide (DMF), ethanol, water, or mixtures thereof.
- Additional reagents: Lithium chloride (LiCl) or lithium perchlorate (LiClO4) for purification and precipitation.
The general synthetic route can be summarized as:
$$
\text{RuCl}3 \cdot x\text{H}2\text{O} + 2 \text{ equiv. } \text{2,2'-bipyridine} + \text{excess LiCl} \rightarrow \text{cis-Ru(bpy)}2\text{Cl}2
$$
followed by hydration steps to obtain the hydrate form.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Ruthenium source | RuCl3·xH2O (1 g, 2.5 mmol) | Commercially available |
| Ligand ratio | 2 equivalents 2,2'-bipyridine (5 mmol) | Stoichiometric for bis-ligand complex |
| Solvent | DMF (50 mL), or ethanol/water mixtures | DMF preferred for better solubility |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation |
| Temperature | Reflux (~150°C in DMF) or stirring at room temp | Reflux ensures complete coordination |
| Reaction time | 3 hours | Sufficient for complex formation |
| Cooling | 0°C overnight | Facilitates crystallization |
| Purification | Washing with 30% LiCl solution, recrystallization | Removes unreacted ligands and impurities |
| Drying | Vacuum desiccator over P2O5 | Ensures removal of moisture |
| Yield | ~75% | High yield, reproducible |
Analytical and Spectroscopic Characterization Supporting Preparation
- UV-Vis Spectroscopy: The complex exhibits a characteristic metal-to-ligand charge transfer (MLCT) absorption band around 530 nm in ethanol, confirming the coordination environment.
- Elemental Analysis: Confirms the stoichiometry of ruthenium, bipyridine, and chloride ligands.
- Melting Point and Crystallinity: The product forms microcrystalline solids with defined melting points, indicating purity.
- Spectral Studies: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm ligand coordination and absence of free bipyridine.
Research Findings on Preparation Optimization
- The use of excess lithium chloride improves product precipitation and purity by shifting equilibrium and removing uncoordinated species.
- Cooling the reaction mixture slowly enhances crystal quality and yield.
- DMF as a solvent provides better solubility for both reactants and product compared to ethanol or water alone, facilitating higher yields.
- The hydration step is crucial for obtaining the hydrate form, which is often required for catalytic and photochemical applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Solvent | Key Steps | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reflux in DMF | RuCl3·xH2O + 2,2'-bipyridine | DMF | Reflux 3h, cool 0°C overnight, wash with LiCl | ~75 | High purity, widely used |
| One-pot with LiCl | RuCl3 + 2,2'-bipyridine + LiCl | DMF + acetone | Reaction, acetone precipitation, hydration | Not specified | Facilitates bis-aquo hydrate form |
| Ethanol/water reflux | RuCl3·xH2O + 2,2'-bipyridine | Ethanol/water | Reflux or stirring, crystallization | Variable | Alternative solvent system |
Chemical Reactions Analysis
Ligand Substitution Reactions
The chloride ligands in cis-Ru(bpy)₂Cl₂·xH₂O are readily displaced by stronger-field ligands, forming complexes with tailored properties. These substitutions occur under mild conditions, often in polar solvents like water or methanol .
Table 1: Representative Ligand Substitution Reactions
Key findings:
-
Substitution kinetics depend on ligand donor strength and solvent polarity. Pyridine derivatives exhibit faster rates due to π-backbonding interactions .
-
The cis geometry is retained in products, as confirmed by X-ray crystallography .
Redox Reactions
The Ru(II) center undergoes reversible oxidation and reduction, enabling electron-transfer processes:
Oxidation :
Reduction :
Photochemical Reactivity
Upon visible-light absorption (λₘₐₓ = 450 nm), the complex undergoes metal-to-ligand charge transfer (MLCT), generating long-lived excited states (τ ≈ 600 ns) .
Key photochemical pathways :
-
Energy transfer : Quenches O₂ to singlet oxygen (¹O₂) for photodynamic therapy .
-
Electron transfer : Reduces substrates like methyl viologen (k = 2.5 × 10⁹ M⁻¹s⁻¹).
-
Luminescence quenching : Sensitive to Cl⁻ and O₂, enabling sensor applications .
Biological Activity
While not a primary focus, the complex exhibits:
Scientific Research Applications
Catalytic Applications
1.1 Organic Transformations
cis-Ru(bpy)₂Cl₂·xH₂O serves as a precursor catalyst for numerous organic reactions due to its lability and ability to undergo substitution reactions. It has been extensively studied for:
- Hydrogenation Reactions : The complex facilitates the hydrogenation of alkenes and alkynes, enabling the formation of saturated hydrocarbons.
- Olefin Metathesis : It acts as a catalyst in olefin metathesis reactions, which are crucial for synthesizing various polymers and fine chemicals.
- Water Oxidation Catalysis : The compound shows potential in catalyzing water oxidation, an essential process for solar energy conversion applications.
1.2 Photocatalysis
The photophysical properties of cis-Ru(bpy)₂Cl₂·xH₂O make it suitable for photocatalytic applications:
- Solar Energy Conversion : The complex can absorb light to facilitate electron transfer processes, making it a candidate for solar energy harvesting systems.
- Light-Emitting Devices : Its luminescent properties are harnessed in the development of light-emitting diodes (LEDs), enhancing the efficiency of optoelectronic devices.
Biological Applications
2.1 Anticancer Activity
Research indicates that cis-Ru(bpy)₂Cl₂·xH₂O exhibits promising anticancer properties:
- Mechanism of Action : The compound induces apoptosis in cancer cells through oxidative stress and DNA damage mechanisms. Studies have shown its effectiveness against various cancer cell lines, including Molt 4/C8 and CEM.
- Binding Affinity : It forms stable complexes with DNA and proteins, potentially interfering with cellular processes such as replication and transcription.
2.2 Antibacterial Properties
The complex also demonstrates antibacterial activity against specific strains of bacteria, highlighting its potential in medical applications.
Sensor Development
The unique interaction capabilities of cis-Ru(bpy)₂Cl₂·xH₂O allow for the development of chemical sensors:
- Detection of Analytes : The compound has been explored for its ability to detect oxygen, chloride ions, and biomolecules through luminescent signaling.
- Chemical Sensing Applications : Its modulated luminescence upon interaction with target molecules makes it a valuable tool in environmental monitoring and biomedical diagnostics.
Mechanism of Action
The mechanism by which cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate exerts its effects involves the absorption of light, leading to an excited state that can participate in various photochemical reactions. The excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂₀H₁₆Cl₂N₄Ru·xH₂O
- CAS No.: 98014-14-3 (hydrate); 71230-28-9 (anhydrous)
- Molecular Weight : 484.35 g/mol (hydrate); 520.38 g/mol (dihydrate) .
- Solubility: Highly soluble in water and polar solvents like ethanol and acetonitrile .
- Synthesis : Typically prepared by refluxing RuCl₃·H₂O with excess 2,2'-bipyridine and LiCl under argon, yielding a dark green/black microcrystalline product .
Comparison with Similar Ruthenium Polypyridyl Complexes
Tris(2,2'-bipyridine)ruthenium(II) Chloride Hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)
Notes:
cis-Bis(2,2'-bipyridine)bis(pyridine)ruthenium(II) Salts (cis-[Ru(bpy)₂(py)₂]X₂)
Notes:
- Replacement of Cl⁻ with pyridine alters redox potentials and spectroscopic properties .
Ru-SR1# (DIP-Ligand Complex)
Notes:
Ru(bipy)₂(BC)₂ (Bathocuproine Complex)
| Property | cis-Ru(bpy)₂Cl₂·xH₂O | Ru(bipy)₂(BC)₂ |
|---|---|---|
| Ligands | 2 bpy, 2 Cl⁻ | 2 bpy, 1 bathocuproine (BC) |
| Charge | Neutral | +2 (PF₆⁻ counterion) |
| Applications | Photocatalysis | Photochemotherapy, apoptosis induction |
Notes:
- BC ligand enhances light absorption and redox activity for biomedical applications .
Biological Activity
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate , often abbreviated as cis-Ru(bpy)₂Cl₂·xH₂O, is a ruthenium-based complex that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Molecular Structure
- Molecular Formula : C₂₀H₁₆Cl₂N₄Ru
- Molecular Weight : 484.35 g/mol
- Appearance : Dark green to black powder
- Solubility : Soluble in water
Synthesis
The synthesis of this compound typically involves the reaction of ruthenium(II) chloride with 2,2'-bipyridine in solvents such as ethanol or water. The general procedure includes:
- Dissolving ruthenium(II) chloride in the solvent.
- Adding 2,2'-bipyridine to the solution.
- Allowing the mixture to react under controlled conditions to yield the desired complex.
Anticancer Properties
Research indicates that cis-Ru(bpy)₂Cl₂·xH₂O exhibits significant anticancer activity. It induces apoptosis in cancer cells through mechanisms involving:
- Oxidative Stress : The compound generates reactive oxygen species (ROS), leading to cellular damage and death.
- DNA Interactions : Studies show that it binds to DNA, potentially disrupting replication and transcription processes .
Case Study: Pancreatic Cancer
A study investigated the uptake of a modified ruthenium complex (Ru-SR1) derived from cis-Ru(bpy)₂Cl₂ in pancreatic cancer cells. The findings revealed:
- Rapid internalization of the complex into cells.
- Enhanced luminescence in nuclei after prolonged exposure, indicating effective cellular penetration and potential for therapeutic use .
Antibacterial Activity
Cis-Ru(bpy)₂Cl₂·xH₂O has demonstrated antibacterial properties against various strains of bacteria. Its mechanism involves:
- Binding to bacterial DNA and proteins, disrupting essential cellular functions.
- Inducing oxidative stress within bacterial cells, leading to cell death.
Photophysical Properties
The compound exhibits unique photophysical characteristics, including metal-to-ligand charge transfer upon light absorption. This property is advantageous for applications in:
- Photocatalysis : Enhancing chemical reactions under light exposure.
- Light-emitting Devices : Potential use in solar energy conversion technologies.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| cis-Dichlorobis(1,10-phenanthroline)ruthenium(II) | C₂₂H₁₆Cl₂N₄Ru | Uses 1,10-phenanthroline instead of bipyridine |
| trans-Bis(2,2'-bipyridine)dichlororuthenium(II) | C₂₀H₁₆Cl₂N₄Ru | Exhibits different stereochemistry affecting reactivity |
| cis-Bis(4,4'-dimethyl-2,2'-bipyridine)dichlororuthenium(II) | C₂₂H₂₄Cl₂N₄Ru | Enhanced solubility due to dimethyl substitution |
These compounds differ primarily in their ligand structures and geometries, influencing their chemical behavior and potential applications.
Q & A
Q. What is the standard synthesis protocol for cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate?
The synthesis involves refluxing RuCl₃·H₂O with 2,2'-bipyridine (bpy) and LiCl in a 1:2:6.7 molar ratio under argon for 8 hours. After cooling, acetone is added to precipitate the product, which is then washed with water and diethyl ether. The yield is typically ~58% (higher yields up to 94% are achieved in derivative syntheses by adjusting ligands and solvents) .
Q. Which spectroscopic techniques confirm the structure and purity of this complex?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., DMSO-d₆ δ 8.5–7.0 ppm for bipyridine protons) .
- HRMS : Validates molecular weight (e.g., [M-Cl]⁺ at m/z 483.9796) .
- IR : Identifies Ru–N and Ru–Cl vibrations (~1600 cm⁻¹ and ~300 cm⁻¹, respectively) .
Q. What safety precautions are critical when handling this compound?
The compound is a Category 2 eye/skin irritant and may cause respiratory irritation. Use gloves, eye protection, and a fume hood. Avoid dust inhalation and dispose of waste via approved protocols .
Advanced Research Questions
Q. How do solvent and ligand substitutions impact catalytic efficiency in photoredox reactions?
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance charge-transfer transitions, while coordinating solvents (e.g., methanol) may displace chloride ligands, altering redox potentials .
- Ligand tuning : Replacing chloride with π-accepting ligands (e.g., SCN⁻) narrows the HOMO-LUMO gap, improving visible-light absorption and catalytic activity .
Q. What factors explain yield discrepancies in derivative syntheses?
Yields vary due to:
Q. How can researchers resolve contradictory NMR data for Ru-bpy derivatives?
Discrepancies arise from:
- Solvent-induced shifts : DMSO vs. CD₃CN alters bipyridine proton splitting .
- Isomerism : cis vs. trans chloride configurations produce distinct splitting patterns. Confirm geometry via X-ray crystallography or NOESY .
Q. What strategies enhance photostability in photocatalytic applications?
- Co-catalysts : Polymerized ionic liquids (e.g., polyvinylimidazolium) improve charge separation and reduce recombination .
- Immobilization : Grafting onto TiO₂ or SiO₂ matrices minimizes photodegradation .
Q. How is this complex used to study DNA interaction mechanisms?
- Cellular uptake : Fluorescence microscopy tracks Ru-bpy luminescence in nuclei .
- DNA damage assays : γ-H2AX foci quantification validates radiosensitization effects .
- Computational modeling : DFT calculates binding energies for intercalation vs. groove binding .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
